

Rezvilutamide versus Bicalutamide in Metastatic Hormone-Sensitive Prostate Cancer: A Comparative Guide

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Compound of Interest

Compound Name: Rezvilutamide

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In the landscape of treatments for metastatic hormone-sensitive prostate cancer (mHSPC), the emergence of novel androgen receptor inhibitors is shifting the therapeutic paradigm. This guide provides a detailed comparison of **Rezvilutamide**, a next-generation androgen receptor inhibitor, and Bicalutamide, a first-generation nonsteroidal antiandrogen, based on pivotal clinical trial data.

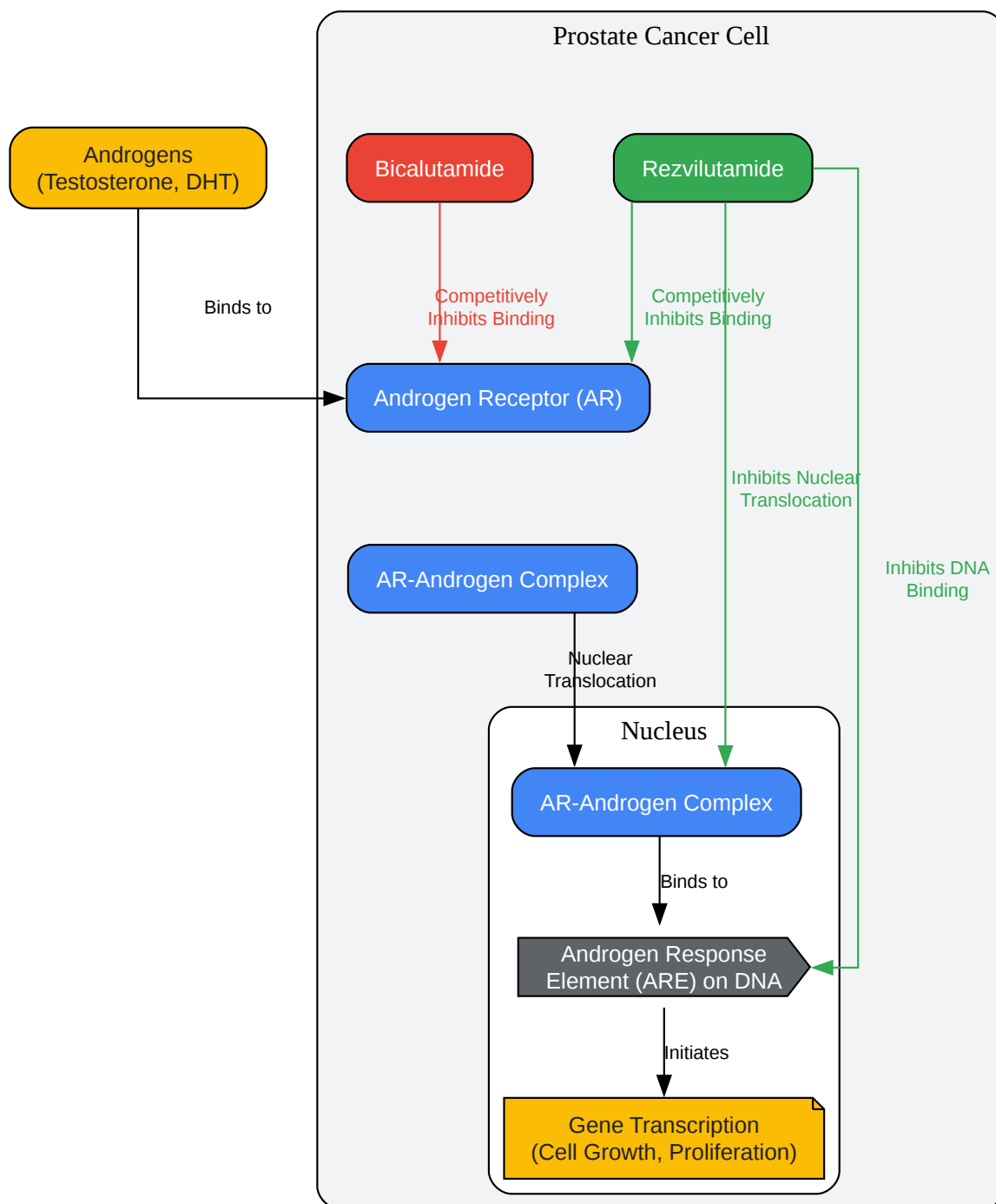
This analysis centers on the head-to-head data from the international, randomized, open-label, phase 3 CHART trial (NCT03520478), which evaluated the efficacy and safety of **Rezvilutamide** versus Bicalutamide in patients with high-volume mHSPC.^{[1][2][3]} All patients in the trial received Androgen Deprivation Therapy (ADT) as a baseline treatment.

Mechanism of Action: A Deeper Level of Androgen Receptor Inhibition

Both **Rezvilutamide** and Bicalutamide function by targeting the androgen receptor (AR), a key driver of prostate cancer growth. However, their mechanisms exhibit distinct differences in potency and effect.

Bicalutamide acts as a competitive antagonist at the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).^[4] This blockade is, however, considered less potent compared to newer agents.

Rezvilutamide is a novel, potent androgen receptor inhibitor that demonstrates a more comprehensive blockade of the AR signaling pathway. It not only competitively inhibits androgen binding but also prevents AR nuclear translocation and AR-mediated gene transcription. This multi-pronged approach leads to a more profound and sustained suppression of the signaling that fuels prostate cancer cell proliferation.



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Fig. 1: Mechanism of Action of Androgen Receptor Inhibitors

Clinical Efficacy in High-Volume mHSPC

The CHART trial demonstrated a significant clinical benefit of **Rezvilutamide** over Bicalutamide when added to ADT in patients with high-volume mHSPC.

Primary Endpoints: Survival Outcomes

Rezvilutamide plus ADT led to a statistically significant improvement in both radiographic progression-free survival (rPFS) and overall survival (OS) compared to Bicalutamide plus ADT. [\[5\]](#)

Endpoint	Rezvilutamide + ADT	Bicalutamide + ADT	Hazard Ratio (95% CI)	p-value
Median rPFS	Not Reached	25.1 months	0.44 (0.33–0.58)	<0.0001
2-year rPFS Rate	72.3%	50.0%		
Median OS	Not Reached	Not Reached	0.58 (0.44–0.77)	0.0001
2-year OS Rate	81.6%	70.3%		

Data from the preplanned interim analyses of the CHART trial.

Secondary Endpoints: Disease Control and Response

The superiority of **Rezvilutamide** was also evident across key secondary endpoints, indicating a greater depth and duration of response.

Endpoint	Rezvilutamide + ADT	Bicalutamide + ADT	Hazard Ratio/Rate Difference (95% CI)
Time to PSA Progression	Not Reached	11.2 months	HR: 0.21 (0.16-0.27)
Objective Response Rate (ORR)	81.0%	67.9%	Rate Difference: 13.1%
PSA Undetectable Rate (<0.2 ng/mL)	68.7%	33.5%	Rate Difference: 35.2%
Time to Deterioration of FACT-P Total Score	12.8 months (25th percentile)	6.0 months (25th percentile)	HR: 0.66 (0.50–0.86)

Data from the CHART trial.

Safety and Tolerability Profile

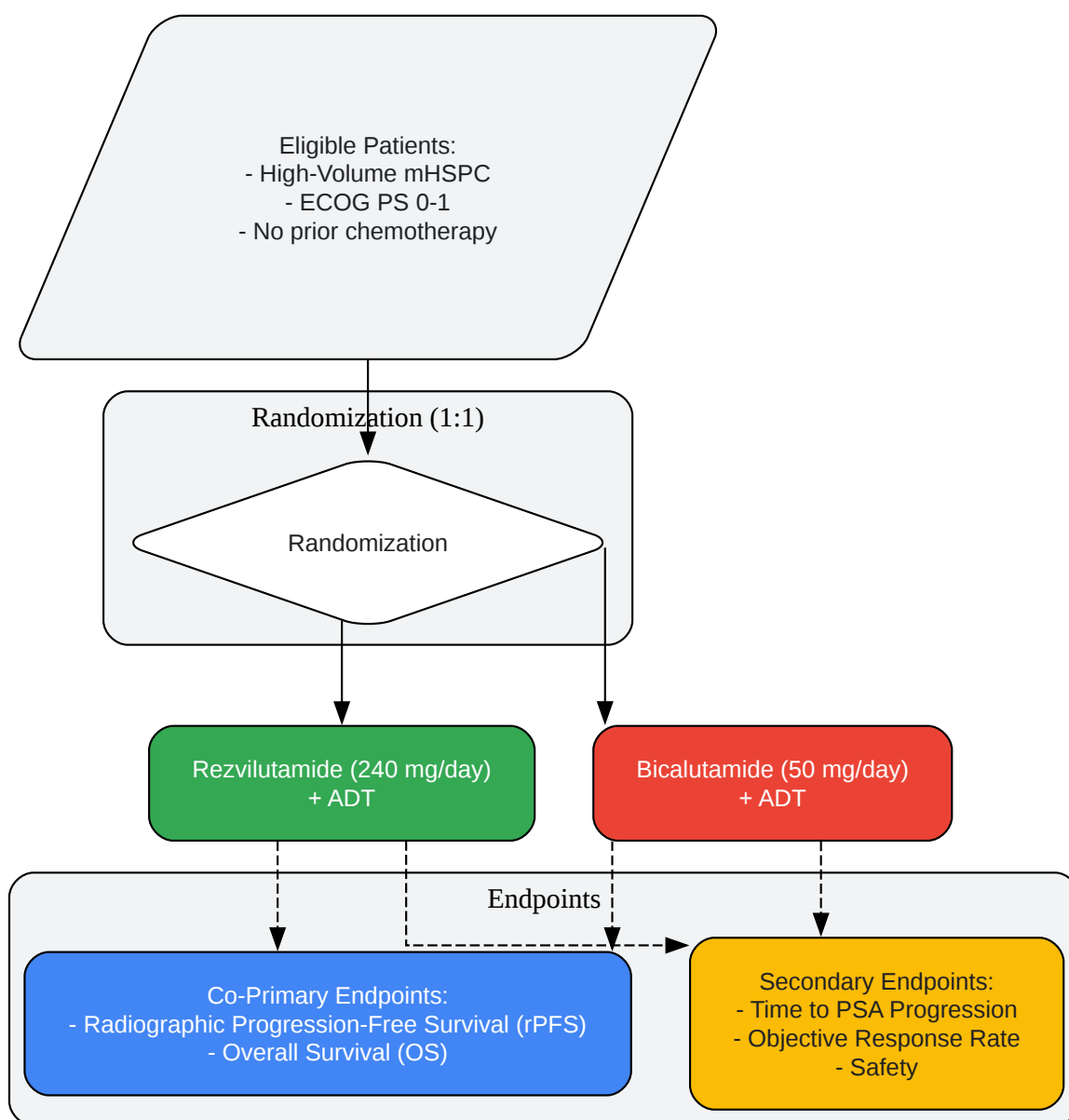
Both treatments were generally well-tolerated, with the safety profile of **Rezvilutamide** being consistent with other potent androgen receptor inhibitors.

Adverse Event (Grade ≥3)	Rezvilutamide + ADT (n=323)	Bicalutamide + ADT (n=324)
Hypertension	8%	7%
Hypertriglyceridemia	7%	2%
Increased Weight	6%	4%
Anemia	4%	5%
Hypokalemia	3%	1%
Serious Adverse Events	28%	21%

Data from the safety population of the CHART trial. No treatment-related deaths were reported in the **Rezvilutamide** group. Notably, no seizures were observed in patients receiving **Rezvilutamide**.

Experimental Protocols: The CHART Trial

The CHART trial was a pivotal study that provided the primary evidence for this comparison.



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Fig. 2: CHART Trial Workflow

Study Design: A randomized, open-label, phase 3 trial conducted at 72 hospitals across China, Poland, the Czech Republic, and Bulgaria.

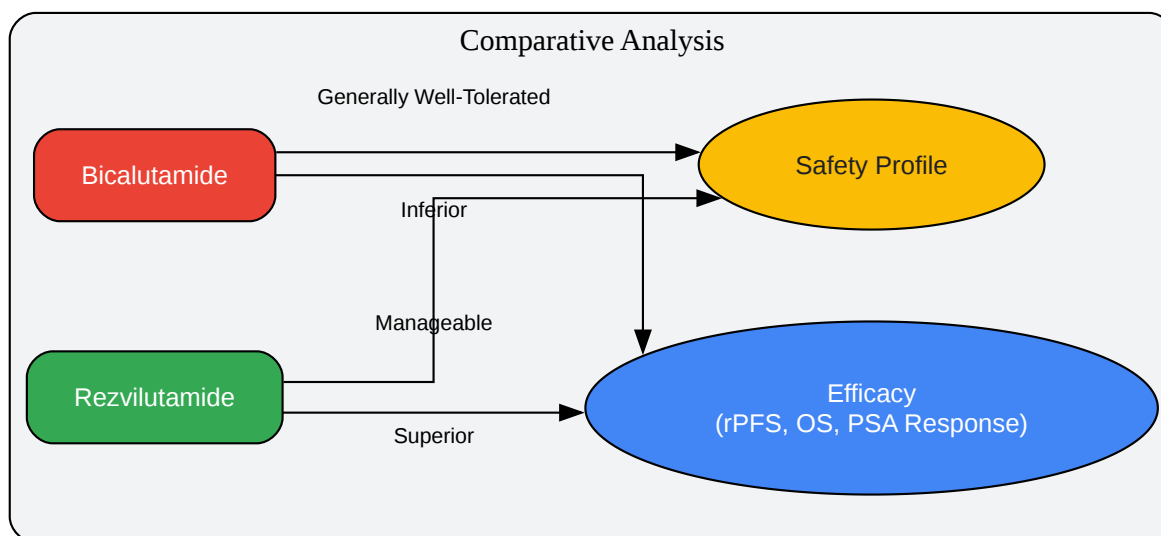
Patient Population: The trial enrolled 654 men with high-volume mHSPC, defined according to the CHAARTED criteria. Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1. Patients who had received prior chemotherapy or localized treatment for prostate cancer were excluded.

Treatment: Patients were randomized in a 1:1 ratio to receive either **Rezvilutamide** (240 mg once daily) in combination with ADT or Bicalutamide (50 mg once daily) in combination with ADT.

Endpoints: The co-primary endpoints were rPFS, as assessed by an independent review committee, and OS. Secondary endpoints included investigator-assessed rPFS, time to prostate-specific antigen (PSA) progression, time to next skeletal-related event, and objective response rate. Patient-reported outcomes (PROs) were assessed as exploratory endpoints.

Conclusion

The available clinical evidence from the CHART trial robustly supports the superior efficacy of **Rezvilutamide** over Bicalutamide in combination with ADT for the first-line treatment of high-volume mHSPC. **Rezvilutamide** demonstrated significant improvements in radiographic progression-free survival and overall survival, along with higher rates of PSA response and a manageable safety profile. For researchers and drug development professionals, these findings underscore the clinical advantages of more potent, next-generation androgen receptor inhibitors in the management of advanced prostate cancer.



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Fig. 3: Summary of Comparative Efficacy and Safety

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